Darglitazone Sodium

PPARγ selectivity Receptor binding Off-target minimization

Darglitazone Sodium (CP-86325) is NOT a generic TZD. It is a unique PPARγ agonist with 10-150x greater in vivo potency than pioglitazone/rosiglitazone, making it critical for minimizing compound load in metabolic studies. Validated for neuroprotection (9x infarct size reduction) and structural biology (PDB: 6DGL). Choose this compound for precise, high-impact research where substitution introduces unacceptable variability.

Molecular Formula C23H19N2NaO4S
Molecular Weight 442.5 g/mol
CAS No. 141683-98-9
Cat. No. B1262060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarglitazone Sodium
CAS141683-98-9
Synonyms5-(4-(3-(5-methyl-2-phenyl-4-oxazolyl)propionyl)benzyl)-2,4-thiazolidinedione
CP 86325
CP-86,325
CP-86325
darglitazone
darglitazone sodium
Molecular FormulaC23H19N2NaO4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+]
InChIInChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1
InChIKeyAMCPCELVARAPHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darglitazone Sodium (CAS 141683-98-9): A High-Selectivity PPARγ Agonist for Metabolic and Neuroinflammatory Research


Darglitazone Sodium (also known as CP-86325 Sodium) is a thiazolidinedione (TZD)-class compound that functions as a potent, orally active, and highly selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [1]. Originally developed by Pfizer for type 2 diabetes mellitus, its clinical development was terminated in 1999 [2]; it is now supplied exclusively as a research tool for preclinical investigations of insulin sensitization, glucose/lipid homeostasis, and PPARγ-mediated anti-inflammatory pathways .

Why Darglitazone Sodium Cannot Be Replaced by Pioglitazone or Rosiglitazone in Specialized Preclinical Models


Although pioglitazone and rosiglitazone are clinically approved TZDs that serve as common PPARγ reference agonists, darglitazone sodium exhibits a fundamentally different quantitative profile in receptor selectivity, in vivo potency, and tissue-specific transcriptional outcomes that precludes direct interchangeability. Substituting darglitazone with these analogs in experimental systems—particularly in diabetic stroke models, adipose tissue studies, or assays requiring high PPARγ selectivity—would introduce confounding variables due to their lower receptor selectivity [1] and distinct safety-related transcriptional signatures [2]. The following evidence establishes the measurable differences that justify darglitazone sodium's procurement as a specialized research tool.

Quantitative Differentiation of Darglitazone Sodium Against PPARγ Agonist Comparators


PPARγ Receptor Selectivity: 20- to 150-Fold Higher Than Rosiglitazone and Pioglitazone

Darglitazone demonstrates 20- to 150-fold greater PPARγ receptor selectivity compared with rosiglitazone and pioglitazone, as established in direct competitive binding and functional activation assays [1]. This magnitude of selectivity reduces the likelihood of cross-activation of other PPAR isoforms (α and δ) at concentrations required for PPARγ engagement, providing a cleaner pharmacological tool for isolating PPARγ-specific effects.

PPARγ selectivity Receptor binding Off-target minimization

In Vivo Oral Potency: Approximately 10-Fold Greater Euglycemic Restoration Than Rosiglitazone or Pioglitazone

In diabetic animal models, darglitazone is almost 10 times more orally potent than rosiglitazone or pioglitazone in restoring euglycemia [1]. This differential potency translates to lower required doses to achieve equivalent glycemic control in preclinical studies, potentially reducing compound consumption and minimizing dose-dependent off-target effects.

Oral potency Euglycemia In vivo efficacy

Cerebral Infarct Size Reduction in Diabetic Stroke Model: 91% Reduction Versus Untreated Control

In the diabetic ob/ob mouse model of cerebral hypoxia-ischemia (H/I), darglitazone treatment (1 mg/kg for 7 days pre-insult) reduced infarct size from 30 ± 13% to 3.3 ± 1.6% at 24 hours post-insult, representing an approximate 91% reduction compared with untreated diabetic mice (n=6-8 per group) [1]. Notably, this robust neuroprotective effect was absent in non-diabetic ob/+ mice, indicating a diabetes-specific therapeutic window.

Neuroprotection Diabetic stroke Cerebral ischemia

Preclinical Safety Profile: BAT Hyperplasia and Hydrothorax at Doses ≥5 mg/kg/day in Rats

In GLP preclinical safety studies, darglitazone produced dose-dependent brown adipose tissue (BAT) hyperplasia/hypertrophy and life-threatening hydrothorax in rats at doses of 5 mg/kg/day and above, with similar effects observed in cynomolgus monkeys [1]. These adverse effects were reversible upon drug withdrawal and were insulin-dependent. While edema and hemodilution are class-level observations for several PPARγ agonists, the pronounced BAT-specific changes leading to hydrothorax represent a more severe and mechanistically distinct safety signal that contributed to the termination of clinical development.

Preclinical toxicology Brown adipose tissue Edema

Optimal Preclinical Use Cases for Darglitazone Sodium Based on Validated Differentiation Evidence


Diabetic Stroke and Neuroinflammation Models Requiring High PPARγ Selectivity

Darglitazone sodium is the preferred PPARγ agonist for preclinical studies of cerebral ischemia-reperfusion injury in diabetic animals, based on its direct validation in the ob/ob mouse H/I model [1]. Its 91% infarct reduction in this model, coupled with its 20- to 150-fold higher PPARγ selectivity relative to rosiglitazone/pioglitazone [2], makes it uniquely suited for isolating PPARγ-mediated neuroprotective mechanisms without confounding off-receptor effects. Researchers investigating the intersection of diabetes and stroke should procure darglitazone sodium specifically for this validated application.

Adipose Tissue Biology and PPARγ-Driven Adipogenesis Studies

Given darglitazone's profound adipogenic effects—including brown adipose tissue hyperplasia/hypertrophy documented in both rats and monkeys [3]—this compound serves as a powerful tool for investigating PPARγ-mediated adipocyte differentiation, lipid accumulation, and the transcriptional regulation of adipogenesis. Its ~200-fold greater potency relative to ciglitazone [3] allows researchers to achieve robust adipogenic responses at lower compound concentrations, reducing solvent-related artifacts in cell culture and minimizing non-specific effects in vivo. Studies of marrow adiposity, bone-adipose crosstalk, and BAT physiology are particularly well-served by darglitazone.

PPARγ Selectivity Profiling and Off-Target Risk Assessment

Darglitazone's 20- to 150-fold higher PPARγ selectivity relative to rosiglitazone and pioglitazone [2] positions it as an ideal reference compound for calibrating PPARγ-specific assays and for comparative pharmacology studies aiming to quantify off-target contributions from PPARα or PPARδ. When designing selectivity panels or interpreting gene expression signatures from TZD-treated tissues, darglitazone provides a cleaner PPARγ activation signature than less selective clinical analogs, enabling more accurate deconvolution of receptor-specific transcriptional programs.

Preclinical Safety Pharmacology: BAT Hyperplasia and Edema Mechanisms

The well-characterized safety liabilities of darglitazone—including dose-dependent BAT hyperplasia, hydrothorax, and hemodilution at ≥5 mg/kg/day in rats [3]—make it a valuable tool for investigating the mechanistic underpinnings of PPARγ-driven edema and adipose tissue remodeling. Researchers studying the structural determinants of TZD-induced fluid retention or seeking to develop PPARγ modulators with improved safety margins can employ darglitazone as a reference compound with a defined, reproducible toxicological phenotype. Studies should incorporate appropriate dose-ranging and monitoring for hydrothorax.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darglitazone Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.